molecular formula C17H20N4O4S B13952047 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13952047
M. Wt: 376.4 g/mol
InChI Key: GYMUICRGFXXXBQ-UHFFFAOYSA-N
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Description

3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C18H22N4O4S This compound is characterized by the presence of a quinoxaline ring substituted with a nitro group and a sulfanyl group, connected to a pyrrolidine ring bearing a carboxylic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

    Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitro-quinoxaline derivative is reacted with a thiol compound to form the sulfanyl group.

    Pyrrolidine Ring Introduction: The resulting compound is then coupled with a pyrrolidine derivative under basic conditions.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, alcohols, acid catalysts.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino-quinoxaline derivatives.

    Substitution: Amides, alternative esters.

Scientific Research Applications

3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(6-Nitro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties compared to its piperidine and piperazine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 3-(6-nitroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-17(2,3)25-16(22)20-7-6-12(10-20)26-15-9-18-14-8-11(21(23)24)4-5-13(14)19-15/h4-5,8-9,12H,6-7,10H2,1-3H3

InChI Key

GYMUICRGFXXXBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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